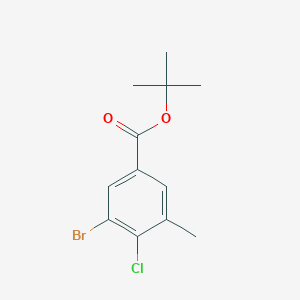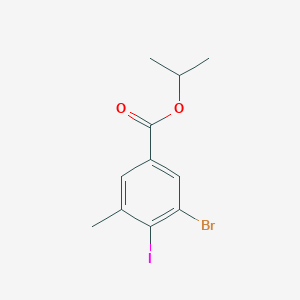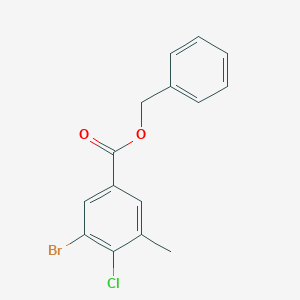
4-Bromo-3-(1,3-oxazol-5-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-3-(1,3-oxazol-5-yl)phenol” is a chemical compound with the CAS Number: 2364585-19-1 . It has a molecular weight of 240.06 and its IUPAC name is 4-bromo-3-(oxazol-5-yl)phenol . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C9H6BrNO2/c10-8-2-1-6(12)3-7(8)9-4-11-5-13-9/h1-5,12H .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . and should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
BOXP has a wide range of applications in scientific research. It can be used as a starting material for the synthesis of various compounds, such as brominated phenol derivatives and oxazoles. It can also be used as a reagent in biochemical and physiological experiments, such as enzyme assays and protein-ligand binding studies. Additionally, it can be used as a tool to study the mechanism of action of various biological compounds, such as hormones and neurotransmitters.
Mécanisme D'action
Target of Action
Oxazole derivatives, which include this compound, are known to have a broad range of biological activities .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Oxazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Oxazole derivatives are known to have a wide range of biological activities .
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BOXP in laboratory experiments is that it is relatively easy to synthesize and purify. Additionally, BOXP is relatively stable, and it can be stored for extended periods of time without significant degradation. Furthermore, BOXP is relatively non-toxic, making it safe to handle in the laboratory.
However, there are some limitations to using BOXP in laboratory experiments. For example, BOXP is not water soluble, so it must be dissolved in an organic solvent before it can be used in experiments. Additionally, BOXP is relatively expensive, making it difficult to use in large-scale experiments.
Orientations Futures
Given the versatility of BOXP, there are numerous potential future directions for its use in scientific research. For example, BOXP could be used to study the mechanism of action of various hormones and neurotransmitters, or it could be used as a tool to study the structure and function of various proteins and enzymes. Additionally, BOXP could be used in drug screening experiments to identify potential therapeutic compounds. Finally, BOXP could be used to synthesize new compounds with novel properties and applications.
Méthodes De Synthèse
BOXP can be synthesized in a two-step procedure. The first step involves reacting 4-bromophenol with 1,3-oxazol-5-one in the presence of a base. The resulting product is 4-bromo-3-(1,3-oxazol-5-yl)phenol, which is then purified by column chromatography. The second step involves reacting the purified BOXP with an appropriate acid to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane, and the resulting product is then purified by recrystallization.
Safety and Hazards
The safety information for “4-Bromo-3-(1,3-oxazol-5-yl)phenol” includes the following hazard statements: H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves .
Propriétés
IUPAC Name |
4-bromo-3-(1,3-oxazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-8-2-1-6(12)3-7(8)9-4-11-5-13-9/h1-5,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJRXIYCHKWQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C2=CN=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[2-Chloro-3-fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B6294440.png)
